molecular formula C11H15NO3 B1478626 1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid CAS No. 2090269-54-6

1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid

Cat. No.: B1478626
CAS No.: 2090269-54-6
M. Wt: 209.24 g/mol
InChI Key: UUUQFXPOEXFJQP-UHFFFAOYSA-N
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Description

The compound “1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as 1,4-isoquinolinediones .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Cycloalkanes, including this compound, are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 156.1791 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Potential Applications:

The compound 1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid, while not directly mentioned, is similar in structure to compounds discussed in research focused on the synthesis of novel organic compounds with potential pharmacological activities. For instance, compounds structurally related to the query have been synthesized for their anticipated antihypertensive activity and as part of exploring new chemistries within the cyclopenta[b]pyridine framework. Such research often aims at developing new molecules that could serve as lead compounds for drug development.

Chemical Synthesis and Derivatives:

In the realm of synthetic organic chemistry, derivatives of cyclopenta[b]pyridine have been prepared starting from simpler pyridine compounds. The process involves multiple steps, such as reacting with N,N-dimethylaminoethylenemalonate under specific conditions to produce intermediates, which are then further modified to achieve the desired derivatives. These compounds are studied for various pharmacological activities, including antihypertensive effects, showcasing the interest in this chemical framework for developing therapeutic agents (Kumar & Mashelker, 2006; Ν. V. Kumar & U. Mashelkar, 2007).

Hydrogen Bonding Studies:

Research on compounds with a similar base structure has also delved into understanding the hydrogen bonding characteristics within such molecules. Studies employing techniques like 1H NMR spectroscopy and X-ray crystallography have been used to investigate the hydrogen bonding interactions, which are crucial for the biological activity and solubility of pharmaceutical compounds. Such insights are valuable for the design of new drugs and understanding their interactions at the molecular level (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown antimicrobial and anticancer potential . For example, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial and anticancer properties . Additionally, understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures .

Properties

IUPAC Name

1-ethyl-2-oxo-3,4,5,6-tetrahydrocyclopenta[b]pyridine-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-12-8-4-3-6-11(8,10(14)15)7-5-9(12)13/h4H,2-3,5-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUQFXPOEXFJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2(C1=CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
Reactant of Route 2
1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
Reactant of Route 3
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1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
Reactant of Route 4
1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
Reactant of Route 6
1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid

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